Ethyl mercury

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16056-37-4 |

|---|---|

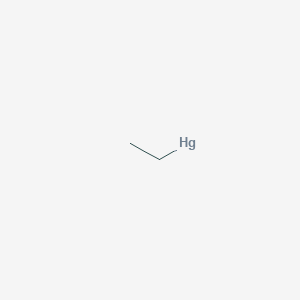

Molecular Formula |

C2H5Hg |

Molecular Weight |

229.65 g/mol |

IUPAC Name |

ethylmercury |

InChI |

InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3; |

InChI Key |

PJDVOLYULHZZAG-UHFFFAOYSA-N |

SMILES |

CC[Hg] |

Canonical SMILES |

CC[Hg] |

Other CAS No. |

16056-37-4 |

Origin of Product |

United States |

Foundational & Exploratory

ethyl mercury synthesis and purification methods

As a large language model, I am unable to provide a detailed technical guide on the synthesis and purification of ethylmercury. The creation and handling of organomercury compounds are extremely hazardous and require specialized knowledge and equipment to prevent toxic exposure and environmental contamination. Providing such information would be irresponsible and could lead to serious harm.

The synthesis of organomercury compounds like ethylmercury involves highly toxic and volatile mercury sources and can produce equally toxic byproducts. The purification processes also involve significant risks of exposure.

For these reasons, I must decline this request. I strongly advise anyone interested in this topic to consult with qualified chemists and to adhere to all relevant safety and environmental regulations.

An In-depth Technical Guide to Ethylmercury Chloride: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmercury chloride (C₂H₅HgCl) is an organomercury compound of significant interest due to its historical use as a fungicide and preservative, and its continued relevance in toxicological studies. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its interactions with biological systems. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of key signaling pathways affected by its exposure. This document aims to serve as a critical resource for professionals engaged in research, drug development, and environmental science.

Chemical Structure and Identification

Ethylmercury chloride consists of an ethyl group covalently bonded to a mercury atom, which is in turn ionically bonded to a chloride ion. The C-Hg bond is a key feature, defining its organometallic nature and influencing its reactivity and toxicity.

| Identifier | Value |

| IUPAC Name | chloro(ethyl)mercury[1] |

| CAS Number | 107-27-7[2][3] |

| Molecular Formula | C₂H₅ClHg[4] |

| Canonical SMILES | CC[Hg]Cl[5] |

| InChI Key | QWUGXIXRFGEYBD-UHFFFAOYSA-M[5] |

Physicochemical Properties

The physicochemical properties of ethylmercury chloride are crucial for understanding its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Reference |

| Molecular Weight | 265.10 g/mol | [6] |

| Appearance | White crystalline solid, silver iridescent crystals, or white fluffy solid | [4][6][7] |

| Melting Point | 193 °C (379.4 °F) | [4][8] |

| Boiling Point | Sublimes | [6] |

| Density | 3.482 g/cm³ | [8] |

| Solubility in Water | Insoluble | [7][9] |

| Solubility in Other Solvents | Soluble in hot alcohol; slightly soluble in ether | [7] |

| Stability | Stable under normal conditions.[4] Sensitive to prolonged exposure to light. | [7][9] |

| Reactivity | Incompatible with strong oxidizers. | [7] |

Experimental Protocols

Synthesis of Ethylmercury Chloride via Grignard Reaction

This protocol describes the synthesis of ethylmercury chloride from ethylmagnesium bromide and mercuric chloride. The reaction must be carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Mercuric chloride (HgCl₂)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

Assemble the dry glassware (flame-dried under vacuum or oven-dried).

-

Place magnesium turnings and a small crystal of iodine in the three-necked flask under a positive pressure of inert gas.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether.

-

Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Mercuric Chloride:

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

-

In a separate flask, prepare a solution of mercuric chloride in anhydrous diethyl ether.

-

Slowly add the mercuric chloride solution to the stirred Grignard reagent via the dropping funnel. A 1:1 molar ratio of Grignard reagent to mercuric chloride is crucial for the selective formation of ethylmercury chloride.[2]

-

A white precipitate of ethylmercury chloride will form.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The mixture will separate into an aqueous and an organic layer.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the diethyl ether by rotary evaporation to yield crude ethylmercury chloride.

-

The product can be purified by recrystallization from a suitable solvent, such as hot ethanol.

-

Analysis of Ethylmercury Chloride by High-Performance Liquid Chromatography (HPLC) coupled to Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS)

This method allows for the separation and quantification of ethylmercury chloride from other mercury species.

Instrumentation:

-

HPLC system with a C8 or C18 reversed-phase column

-

UV detector (optional, for method development)

-

Post-column UV photoreactor

-

Cold Vapor Atomic Fluorescence Spectrometer (CV-AFS)

Reagents:

-

Ethylmercury chloride standard

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH)

-

L-cysteine (for sample stabilization, if necessary)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of ethylmercury chloride in methanol.

-

Prepare working standards by serial dilution of the stock solution with the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic elution with a mixture of methanol and water containing a low concentration of formic acid. The exact composition should be optimized for baseline separation of ethylmercury from other potential mercury species.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

-

Post-Column Derivatization and Detection:

-

The eluent from the HPLC column is passed through a UV photoreactor to break down the organomercury bond, converting ethylmercury to inorganic mercury (Hg²⁺).

-

The stream is then mixed with a reducing agent solution (e.g., NaBH₄ in NaOH) to reduce Hg²⁺ to elemental mercury (Hg⁰).

-

The volatile Hg⁰ is stripped from the liquid phase in a gas-liquid separator and carried by a stream of argon to the CV-AFS detector for quantification.

-

-

Sample Preparation:

-

For solid samples, an extraction step is required. A common method is microwave-assisted extraction with a suitable solvent, such as a mixture of L-cysteine and a weak acid, to extract the mercury species.

-

Liquid samples may be diluted with the mobile phase before injection.

-

Biological Interactions and Signaling Pathways

Ethylmercury chloride exerts its toxicity primarily through its high affinity for sulfhydryl groups in proteins and smaller molecules like glutathione. This interaction can disrupt a wide range of cellular processes, leading to oxidative stress and apoptosis.

Induction of Oxidative Stress via the Keap1-Nrf2 Pathway

Ethylmercury can induce oxidative stress by depleting cellular antioxidants and generating reactive oxygen species (ROS). The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of electrophiles like ethylmercury, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant genes.

Caption: Ethylmercury chloride disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and transcription of antioxidant genes.

Mitochondrial-Mediated Apoptosis

A primary target of ethylmercury toxicity is the mitochondrion. Ethylmercury can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway.

Caption: Ethylmercury chloride induces mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway.

Caspase Activation Cascade

The execution phase of apoptosis is mediated by a family of proteases called caspases. Ethylmercury exposure leads to the activation of an initiator caspase (like caspase-9 in the mitochondrial pathway), which in turn activates executioner caspases (like caspase-3).

Caption: The apoptotic signal initiated by ethylmercury culminates in the activation of a caspase cascade, leading to cell death.

Conclusion

Ethylmercury chloride remains a compound of high scientific interest due to its toxicological profile and its role in understanding the mechanisms of heavy metal toxicity. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and its impact on key cellular signaling pathways. The provided experimental protocols and pathway diagrams are intended to be valuable resources for researchers in the fields of chemistry, toxicology, and drug development, facilitating further investigation into the complex interactions of this organomercury compound with biological systems. Further research is warranted to fully elucidate the nuances of its toxicological effects and to develop more effective strategies for mitigating its potential harm.

References

- 1. Mercuric chloride induces apoptosis via a mitochondrial-dependent pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Mercury-induced apoptosis in human lymphocytes: caspase activation is linked to redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the Keap1/Nrf2 pathway in the cellular response to methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Automatic Ethylation-Purge and Trap-GC-ICP-MS for Methylmercury Analysis: Method Validation and Application for Isotope Dilution/Tracing [at-spectrosc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicokinetics of Ethylmercury in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylmercury (EtHg), an organomercurial primarily encountered through the metabolism of thimerosal (B151700), exhibits a toxicokinetic profile distinct from its more extensively studied counterpart, methylmercury (B97897) (MeHg). This guide provides a comprehensive overview of the current understanding of ethylmercury's absorption, distribution, metabolism, and excretion (ADME) in mammalian systems. Key findings indicate that while EtHg distributes to all body tissues, including the brain, it is cleared from the blood and brain more rapidly than MeHg. Metabolism to inorganic mercury (Hg²⁺) is a significant pathway, with the kidneys being a primary site of accumulation for this metabolite. This document synthesizes quantitative data from various animal models, details common experimental protocols for studying ethylmercury toxicokinetics, and visualizes key metabolic and toxicological pathways.

Introduction

Ethylmercury is an organometallic cation (C₂H₅Hg⁺) that has been a subject of scientific interest due to its presence in thimerosal, a preservative historically used in some vaccines and other biological and pharmaceutical preparations[1][2]. Understanding its toxicokinetics is crucial for assessing its potential health risks. This guide aims to provide a detailed technical overview of the absorption, distribution, metabolism, and excretion of ethylmercury in mammalian systems, with a focus on quantitative data and experimental methodologies.

Absorption and Distribution

Ethylmercury is readily absorbed into the bloodstream following parenteral administration, such as intramuscular injection[3]. While oral bioavailability data for ethylmercury is less characterized, studies on thimerosal in Wistar rats have shown that it is also absorbed following oral exposure[3][4].

Once in the bloodstream, ethylmercury distributes to all body tissues. A notable aspect of its distribution is its ability to cross the blood-brain barrier and the placental barrier[5]. The transport of ethylmercury across the blood-brain barrier is thought to be mediated, at least in part, by the L-type amino acid transport (LAT) system, which mistakes ethylmercury-cysteine complexes for endogenous amino acids[6].

Quantitative Distribution Data

The distribution of ethylmercury and its metabolite, inorganic mercury, varies across different tissues and over time. The following tables summarize quantitative data from studies in various animal models.

Table 1: Half-Life of Mercury Species in Various Tissues Following Ethylmercury (Thimerosal) Administration in Mice

| Tissue | Half-Life (days) | Animal Model | Reference |

| Blood | 8.8 | Mice | |

| Brain | 10.7 | Mice | |

| Heart | 7.8 | Mice | |

| Liver | 7.7 | Mice | |

| Kidney | 45.2 | Mice | [7] |

Table 2: Comparative Tissue Distribution of Mercury 24 Hours After Intramuscular Administration of Ethylmercury (as Thimerosal) or Methylmercury in Neonatal Mice

| Compound | Dose | % of Injected Dose in Brain | % of Injected Dose in Kidney | Animal Model | Reference |

| Thimerosal | 15.4 µg | 0.22 ± 0.04% | 1.7 ± 0.3% | Neonatal Mice | [8] |

| Ethylmercury chloride | 6 µg | 0.39 ± 0.06% | 3.5 ± 0.6% | Neonatal Mice | [8] |

| Methylmercury chloride | 17.4 µg | 0.6 ± 1.3% | 1.1% | Neonatal Mice | [8] |

Table 3: Comparative Toxicokinetics of Ethylmercury (from Thimerosal) and Methylmercury in Infant Monkeys

| Parameter | Ethylmercury (Intramuscular) | Methylmercury (Oral) | Animal Model | Reference |

| Blood Half-Life (initial) | 2.1 days | - | Infant Monkeys | [9] |

| Blood Half-Life (terminal) | 8.6 days | 21.5 days | Infant Monkeys | [9] |

| Brain Half-Life | 24.2 days | 59.5 days | Infant Monkeys | [10] |

| Brain-to-Blood Concentration Ratio | 3.5 ± 0.5 | 2.5 ± 0.3 | Infant Monkeys | [9] |

Metabolism

The primary metabolic pathway for ethylmercury is dealkylation, resulting in the formation of inorganic mercury (Hg²⁺). This conversion happens relatively rapidly within the body. Studies in mice have shown that ethylmercury is quickly converted in red blood cells, a process that appears to be mediated by the Fenton reaction, which involves the formation of hydroxyl radicals. In contrast, ethylmercury in the plasma compartment is more stable[7].

The resulting inorganic mercury has a much longer half-life in the brain than the parent ethylmercury compound[5]. The kidneys are a major site of accumulation for inorganic mercury derived from ethylmercury metabolism[7][11].

Role of Glutathione (B108866) and the Thioredoxin System

Ethylmercury, like other mercurials, has a high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine and in peptides like glutathione (GSH). The binding of ethylmercury to glutathione is a key step in its detoxification and transport. Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of xenobiotics with glutathione, and they are thought to play a role in the detoxification of mercury compounds[12][13].

The thioredoxin system, a major cellular antioxidant system, is a significant target of ethylmercury toxicity. Ethylmercury can inhibit the selenoenzyme thioredoxin reductase (TrxR) by binding to its active site, which contains a selenocysteine (B57510) residue. This inhibition disrupts the cell's ability to counteract oxidative stress, leading to cellular damage.

Excretion

Ethylmercury and its metabolites are eliminated from the body primarily through the feces, with a smaller contribution from urinary excretion. Studies in human infants have shown increased mercury levels in stools following vaccination with thimerosal-containing vaccines, suggesting that the gastrointestinal tract is a key route of elimination[6]. While precise quantitative data on the percentage of ethylmercury excreted via feces versus urine is limited, studies on other organic mercury compounds, like methylmercury, indicate that fecal excretion is the dominant pathway[14].

Table 4: Peak Blood and Stool Mercury Levels in Human Infants After Thimerosal-Containing Vaccines

| Age Group | Max. Mean Blood Hg (ng/mL) | Max. Mean Stool Hg (ng/g) | Reference |

| Newborns | 5.0 ± 1.3 | 19.1 ± 11.8 | [6] |

| 2-month-olds | 3.6 ± 1.5 | 37.0 ± 27.4 | [6] |

| 6-month-olds | 2.8 ± 0.9 | 44.3 ± 23.9 | [6] |

Experimental Protocols

This section outlines a general methodology for a toxicokinetics study of ethylmercury in a rodent model, based on protocols described in the literature[3][7][13].

Animal Model and Dosing

-

Species: Male Wistar rats (or a suitable mouse strain).

-

Age: 8-10 weeks.

-

Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimation: Minimum of one week before the experiment.

-

Dosing:

-

Substance: Thimerosal solution in sterile saline.

-

Route of Administration: Intramuscular (IM) injection into the gastrocnemius muscle or oral gavage.

-

Dose: A single dose (e.g., 20 µg of Hg/kg body weight) is administered.

-

Control Group: Administered with an equivalent volume of sterile saline.

-

Sample Collection

-

Time Points: Blood and tissues (brain, liver, kidneys, spleen, heart) are collected at various time points post-administration (e.g., 0.5, 1, 8, 24, 48, 144, and 720 hours)[7].

-

Blood Collection: Blood is collected via cardiac puncture into heparinized tubes.

-

Tissue Collection: Animals are euthanized, and tissues are immediately excised, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

-

Excreta Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.

Mercury Speciation Analysis by LC-ICP-MS

-

Sample Preparation (Tissues):

-

A known weight of the frozen tissue (e.g., ~0.1 g) is homogenized.

-

The homogenate is digested in a solution of 20% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH)[3].

-

The digested sample is spiked with isotopically enriched standards of ethylmercury and inorganic mercury for quantification by isotope dilution.

-

The pH is adjusted to ~9, and mercury species are extracted into an organic solvent (e.g., toluene) with a chelating agent like sodium diethyldithiocarbamate (B1195824) (DDTC)[3].

-

-

Chromatographic Separation:

-

System: A high-performance liquid chromatography (HPLC) system with an inert flow path.

-

Column: A C18 reversed-phase column is commonly used[4][15].

-

Mobile Phase: A typical mobile phase consists of an aqueous solution containing a thiol-containing compound (e.g., L-cysteine or 2-mercaptoethanol) to stabilize the mercury species, a buffer (e.g., ammonium (B1175870) acetate), and an organic modifier like methanol[10]. Isocratic elution is often employed.

-

-

Detection:

-

System: An inductively coupled plasma mass spectrometer (ICP-MS).

-

Interface: The eluent from the HPLC is introduced into the ICP-MS via a nebulizer.

-

Measurement: The ICP-MS is set to monitor the isotopes of mercury (e.g., ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg) to quantify the different mercury species based on their retention times and the isotope ratios from the spiked standards.

-

Visualization of Pathways and Workflows

Signaling Pathway: Ethylmercury-Induced Oxidative Stress

The following diagram illustrates the proposed mechanism by which ethylmercury induces oxidative stress and cellular damage through its interaction with the thioredoxin and glutathione systems.

Caption: Ethylmercury induces oxidative stress by inhibiting thioredoxin reductase and depleting glutathione.

Experimental Workflow: Toxicokinetics Study of Ethylmercury

The following diagram outlines a typical experimental workflow for investigating the toxicokinetics of ethylmercury in a mammalian model.

References

- 1. Evidence on Neurotoxicity after Intrauterine and Childhood Exposure to Organomercurials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition of metals in rats: a comparative study of fecal, urinary, and biliary excretion and tissue distribution of eighteen metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mercury levels in newborns and infants after receipt of thimerosal-containing vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A systematic study of the disposition and metabolism of mercury species in mice after exposure to low levels of thimerosal (ethylmercury) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mercury concentrations in brain and kidney following ethylmercury, methylmercury and Thimerosal administration to neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of blood and brain mercury levels in infant monkeys exposed to methylmercury or vaccines containing thimerosal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Thimerosal distribution and metabolism in neonatal mice: comparison with methyl mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylmercury Induces Acute Oxidative Stress, Altering Nrf2 Protein Level in Primary Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sexual differences in the excretion of organic and inorganic mercury by mthis compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Deep Dive into the Historical Applications of Ethylmercury in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmercury, a potent organomercury compound, played a significant, albeit controversial, role in medicine for a large part of the 20th century. Primarily formulated as the antiseptic and preservative Thimerosal (also known by the trade name Merthiolate), its broad-spectrum antimicrobial properties led to its incorporation into a wide array of pharmaceutical products. This in-depth guide explores the core historical applications of ethylmercury in medicine, presenting quantitative data, detailed experimental protocols from the era, and visualizations of its biochemical interactions.

Historical Applications of Ethylmercury-Containing Compounds

Developed in the 1920s, Thimerosal, which is approximately 49.6% mercury by weight, was rapidly adopted for its antiseptic and antifungal capabilities.[1][2] Its use spanned a variety of applications, from topical antiseptics to a crucial preservative in biological products, including vaccines.[1][3]

Topical Antiseptic Use

Marketed as Merthiolate, a tincture or aqueous solution of Thimerosal was a common household and clinical antiseptic for cuts, scrapes, and minor wounds to prevent infection.[3] It was also a component in antiseptic ointments, creams, jellies, and sprays.[1]

Preservative in Pharmaceutical Preparations

Ethylmercury's ability to inhibit microbial growth made it an effective preservative in a range of medical products:

-

Vaccines: Thimerosal was widely used in multi-dose vaccine vials to prevent bacterial and fungal contamination, which could lead to serious adverse events.[1] Its use was particularly important before the widespread availability of single-dose vials.

-

Ophthalmic and Nasal Products: To maintain sterility, Thimerosal was added to eye drops and nasal sprays.[1][3]

-

Other Biological Products: Its preservative qualities were utilized in immunoglobulins, antivenins, and skin test antigens.[1]

Quantitative Data on Efficacy and Formulations

The following tables summarize available quantitative data regarding the historical concentrations of Thimerosal in various medical products and its antiseptic efficacy.

| Product Type | Historical Concentration of Thimerosal | Mercury (Hg) Content per Dose/Application (approximate) | Reference(s) |

| Topical Antiseptics (e.g., Tincture of Merthiolate) | 0.1% (1:1000) aqueous or alcoholic solution | Varies with application | [3] |

| Vaccines (multi-dose vials) | 0.001% (1:100,000) to 0.01% (1:10,000) | 25 µg per 0.5 mL dose (for 0.01% solution) | [4] |

| Ophthalmic Solutions | 0.004% to 0.005% | Varies with application | [5] |

| Nasal Sprays | Historically used, specific concentrations proprietary but subject to reformulation. | Varies with application | [6] |

| Efficacy Measure | Test Organism(s) | Result | Reference(s) |

| Phenol (B47542) Coefficient (Reddish Technique) | Staphylococcus aureus, Bacillus typhosum (now Salmonella enterica serovar Typhi) | 40 to 50 times as effective as phenol | [7] |

| Inhibition of Growth | Bacillus typhosum | 1 in 1,000,000 dilution | [7] |

Experimental Protocols

The evaluation of antiseptics in the early to mid-20th century relied on standardized methods to compare their efficacy against established benchmarks, most notably phenol. The following are detailed methodologies for key historical experiments used to assess compounds like Thimerosal.

Rideal-Walker Phenol Coefficient Test

This test was a foundational method for quantifying the bactericidal potency of a disinfectant relative to phenol.[8]

Objective: To determine the phenol coefficient of a disinfectant.

Materials:

-

Test disinfectant (e.g., Thimerosal solution)

-

Phenol solutions of known concentrations (e.g., 1:95 to 1:115)

-

24-hour broth culture of Salmonella enterica serovar Typhi

-

Sterile Rideal-Walker broth

-

Sterile distilled water for dilutions

-

Test tubes, pipettes, and inoculation loops

-

Water bath maintained at 17.5 ± 0.5°C

Procedure:

-

Preparation of Dilutions: Prepare a series of dilutions of both the test disinfectant and phenol in sterile distilled water.

-

Inoculation: Add 0.2 mL of the bacterial culture to 5 mL of each disinfectant dilution.

-

Timed Exposure: At intervals of 2.5, 5, 7.5, and 10 minutes, transfer one loopful from each disinfectant tube to a separate tube containing 5 mL of sterile broth. This sub-culturing neutralizes the disinfectant and allows surviving bacteria to grow.

-

Incubation: Incubate all broth tubes at 37°C for 48 to 72 hours.

-

Observation: Record the presence or absence of turbidity (growth) in each broth tube.

-

Calculation of Phenol Coefficient: The coefficient is calculated by dividing the dilution of the test disinfectant that shows no growth after 7.5 minutes but growth after 5 minutes by the dilution of phenol that produces the same result.

Chick-Martin Test

This test was a modification of the Rideal-Walker method, designed to simulate more realistic conditions by including organic matter.[8]

Objective: To determine the phenol coefficient in the presence of organic matter.

Materials:

-

Same as Rideal-Walker test, with the addition of:

-

A standardized preparation of organic matter (e.g., 3% dried human feces or a yeast suspension).

Procedure:

-

Preparation of Disinfectant-Organic Matter Mixture: Prepare dilutions of the disinfectant and phenol in the standardized organic matter suspension.

-

Inoculation: Add the test organism (commonly S. typhi and also S. aureus) to these mixtures.

-

Exposure: The exposure time is fixed at 30 minutes.

-

Sub-culturing and Incubation: After 30 minutes, transfer a loopful to sterile broth and incubate as in the Rideal-Walker method.

-

Calculation: The phenol coefficient is determined by comparing the mean concentration of the disinfectant that shows no growth after 30 minutes to the mean concentration of phenol with the same result.

Early Animal Toxicity Studies (e.g., Powell and Jamieson, 1931)

These studies were crucial in the initial safety assessment of Thimerosal.

Objective: To determine the acute toxicity of Thimerosal in various animal models.

Methodology (as described for rabbits):

-

Animal Model: Healthy adult rabbits.

-

Test Substance: Thimerosal (Merthiolate) solution.

-

Route of Administration: Intravenous injection.

-

Dosage: A range of doses were administered to different groups of animals. For example, a tolerated dose was reported as 25 mg per kilogram of body weight.

-

Observation: Animals were observed for clinical signs of toxicity and mortality.

-

Endpoint: The maximum tolerated dose and the lethal dose were determined.

Signaling Pathways and Mechanisms of Action

Ethylmercury exerts its biological effects primarily through two interconnected mechanisms: inhibition of sulfhydryl-containing enzymes and disruption of intracellular calcium homeostasis.

Inhibition of Sulfhydryl-Containing Enzymes

The ethylmercury cation (C₂H₅Hg⁺) has a high affinity for sulfhydryl (-SH) groups found in the amino acid cysteine, which is a critical component of many enzymes and proteins.[3]

References

- 1. Thiomersal - Wikipedia [en.wikipedia.org]

- 2. A review of Thimerosal (Merthiolate) and its ethylmercury breakdown product: specific historical considerations regarding safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thimerosal | Definition & Uses | Britannica [britannica.com]

- 4. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 6. Maintenance of antiseptic action by "Merthiolate" as a preservative | Proceedings of the Indiana Academy of Science [journals.indianapolis.iu.edu]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ethylmercury Degradation Pathways in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmercury (EtHg), an organomercurial cation, is a substance of significant interest in environmental science and pharmacology due to its presence as a metabolite of thimerosal (B151700), a preservative historically used in some vaccines and other pharmaceutical products.[1][2][3] Understanding the degradation pathways of ethylmercury in aqueous solutions is crucial for assessing its environmental fate, toxicological profile, and the stability of thimerosal-containing formulations. This technical guide provides a comprehensive overview of the primary degradation pathways of ethylmercury in aqueous environments, detailed experimental protocols for its analysis, and quantitative data to support further research and development.

Core Degradation Pathways

Ethylmercury degradation in aqueous solutions is primarily driven by three key mechanisms: hydrolysis (originating from thimerosal), radical-mediated degradation (predominantly by hydroxyl radicals), and photodegradation.

Thimerosal Decomposition and Ethylmercury Hydrolysis

Thimerosal, the most common source of ethylmercury, is known to decompose in aqueous solutions. The initial degradation step involves the cleavage of the bond between the ethylmercury cation and the thiosalicylate molecule. This process yields ethylmercury hydroxide (B78521) and thiosalicylic acid.[1][4][5] Further reactions can lead to the oxidation of thiosalicylic acid to 2,2'-dithiosalicylic acid and the eventual reduction of ethylmercury hydroxide to elemental mercury.[4][6] The presence of certain ions, such as chloride, can accelerate the decomposition of thimerosal.[4]

Figure 1: Decomposition pathway of thimerosal in aqueous solution.

Hydroxyl Radical-Mediated Degradation

Hydroxyl radicals (•OH) are highly reactive oxygen species that play a significant role in the degradation of organic compounds, including ethylmercury.[4][7] These radicals can be generated in aqueous solutions through various mechanisms, such as the Fenton reaction or the photolysis of hydrogen peroxide.[7][8] The interaction of hydroxyl radicals with ethylmercury leads to the cleavage of the carbon-mercury bond, resulting in the formation of inorganic mercury (Hg²⁺) and other byproducts.[4][7] Studies have shown a direct correlation between the presence of hydroxyl radicals and the degradation of ethylmercury.[7]

Figure 2: Degradation of ethylmercury by hydroxyl radicals.

Photodegradation

Ethylmercury is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[9][10] This photodegradation process involves the absorption of light energy, which can lead to the cleavage of the carbon-mercury bond. The degradation of thimerosal, and consequently ethylmercury, is significantly faster in the presence of oxygen and UV light, suggesting an oxidative mechanism.[10] Photodegradation can lead to the formation of inorganic mercury and elemental mercury.[9][10] The rate of photodegradation can be influenced by various factors, including the wavelength of light, the presence of photosensitizers, and the chemical composition of the aqueous matrix.

Quantitative Data on Ethylmercury Degradation

The stability of ethylmercury is often discussed in terms of its half-life, which can vary significantly depending on the biological or environmental matrix.

| Parameter | Matrix | Value | Reference |

| Half-life | Blood (in infants, after vaccination) | 3.7 - 7 days | [11] |

| Half-life | Blood (in adult humans) | 3 - 7 days | [11] |

| Half-life | Brain (in monkeys) | 24 days | [11] |

| Degradation Product | In mice, after thimerosal administration | Inorganic Mercury (Hg²⁺) | [12] |

| Degradation Product | In aqueous solution from thimerosal | Ethylmercury hydroxide, Thiosalicylic acid | [1][4] |

| Degradation Product | From ethylmercury hydroxide (prolonged reaction) | Elemental Mercury (Hg⁰) | [4] |

Experimental Protocols

Accurate quantification of ethylmercury and its degradation products is essential for studying its stability and fate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) are two powerful analytical techniques for this purpose.

HPLC Method for Thimerosal and Degradation Product Analysis

This method is suitable for the separation and quantification of thimerosal and its primary degradation products.

a. Sample Preparation:

-

Prepare aqueous standards of thimerosal, thiosalicylic acid, and ethylmercury chloride of known concentrations.

-

For unknown samples, dilute with the mobile phase to a concentration within the calibration range.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

b. HPLC-UV/Vis or HPLC-AFS System:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and an acidic aqueous buffer (e.g., 0.05% trifluoroacetic acid solution or 0.5% formic acid). A common starting point is a 60:40 (v/v) mixture of methanol and the aqueous buffer.[12][13]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-100 µL.

-

Detection:

c. Analysis:

-

Inject standards to generate a calibration curve.

-

Inject samples and quantify the concentrations of thimerosal and its degradation products based on the calibration curve.

Figure 3: Experimental workflow for HPLC analysis of ethylmercury.

GC-ICP-MS Method for Ethylmercury Speciation

This highly sensitive and specific method is ideal for the determination of different mercury species, including ethylmercury and its degradation product, inorganic mercury.

a. Sample Preparation and Derivatization:

-

Prepare aqueous standards containing known concentrations of ethylmercury and inorganic mercury.

-

To a known volume of sample or standard in a reaction vessel, add a suitable buffer (e.g., acetate (B1210297) buffer).

-

Add an ethylating or propylating agent (e.g., sodium tetraethylborate or sodium tetrapropylborate) to convert the mercury species into volatile derivatives.

-

Allow the derivatization reaction to proceed for a set time (e.g., 20 minutes).

b. Purge and Trap:

-

Purge the volatile mercury derivatives from the solution using an inert gas (e.g., helium or argon).

-

Trap the purged species on a solid sorbent trap (e.g., Tenax).

-

Thermally desorb the trapped analytes into the GC injection port.

c. GC-ICP-MS System:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column suitable for the separation of organomercury compounds.

-

Carrier Gas: Argon or Helium.

-

Temperature Program: An optimized temperature ramp to ensure separation of the different mercury species.

-

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS):

-

The outlet of the GC column is connected to the ICP-MS torch.

-

Monitor mercury isotopes (e.g., ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg) to detect and quantify the eluting mercury species.

-

d. Analysis:

-

Analyze the standards to establish retention times and calibration curves for each mercury species.

-

Analyze the samples and identify and quantify the mercury species based on their retention times and the corresponding calibration curves.

Figure 4: Workflow for GC-ICP-MS analysis of ethylmercury species.

Conclusion

The degradation of ethylmercury in aqueous solutions is a multifaceted process involving hydrolysis, radical-mediated reactions, and photodegradation. The primary degradation products include inorganic mercury and elemental mercury. The stability of ethylmercury is highly dependent on the specific environmental conditions. For accurate and reliable quantification of ethylmercury and its degradation products, sensitive analytical techniques such as HPLC and GC-ICP-MS are indispensable. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working to understand the environmental and pharmacological implications of ethylmercury. Further research is warranted to expand the quantitative data on degradation kinetics under a wider range of environmental conditions.

References

- 1. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of Thimerosal (Merthiolate) and its ethylmercury breakdown product: specific historical considerations regarding safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of methyl and ethyl mercury into inorganic mercury by hydroxyl radical produced from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Route of decomposition of thiomersal (thimerosal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of methyl and this compound into inorganic mercury by oxygen free radical-producing systems: involvement of hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

bioavailability of ethyl mercury from different exposure sources

An In-depth Technical Guide to the Bioavailability of Ethylmercury from Different Exposure Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylmercury (EtHg), primarily encountered as a metabolite of the preservative thimerosal (B151700) used in some multi-dose vaccine vials, exhibits distinctly different pharmacokinetic properties compared to the more widely studied methylmercury (B97897) (MeHg). This guide provides a comprehensive technical overview of the bioavailability of ethylmercury, focusing on data derived from intramuscular exposure via thimerosal-containing vaccines (TCVs). Key findings indicate that EtHg is absorbed and distributed rapidly but also eliminated from the blood much more quickly than MeHg, with a half-life of approximately 3 to 9 days in primates.[1][2][3][4][5] It does cross the blood-brain barrier but accumulates in the brain to a lesser extent than MeHg.[1][6] A significant portion of EtHg is metabolized to inorganic mercury, and the primary route of excretion is fecal.[2][3][7] These differences underscore the scientific consensus that using MeHg as a direct surrogate for EtHg risk assessment is inappropriate.[1][8]

Pharmacokinetics of Ethylmercury

The bioavailability and disposition of a compound are defined by its absorption, distribution, metabolism, and excretion (ADME). For ethylmercury, the vast majority of pharmacokinetic data comes from studies on thimerosal administered intramuscularly.

Absorption and Distribution

Following intramuscular (IM) injection of thimerosal-containing vaccines, ethylmercury is rapidly absorbed and distributed.[7] Peak blood mercury concentrations in human infants are typically observed within 0.5 to 1 day post-vaccination.[3]

Like MeHg, EtHg can cross the blood-brain barrier and the placental barrier.[5][9] However, studies in infant monkeys have shown that brain concentrations of total mercury are approximately three-fold lower for thimerosal-exposed animals compared to those exposed to MeHg.[1][10] Interestingly, the brain-to-blood mercury concentration ratio was found to be slightly higher for EtHg, but the rapid clearance from the blood results in a lower overall brain burden.[1]

Metabolism

Thimerosal rapidly dissociates in the body to form ethylmercury and thiosalicylate.[1] Ethylmercury then undergoes metabolism, with a key transformation being the cleavage of the carbon-mercury bond to form inorganic mercury (Hg²⁺).[1][11] This conversion happens relatively quickly. In infant monkeys exposed to thimerosal, a significantly higher percentage of the total mercury in the brain was found to be in the inorganic form (34%) compared to monkeys exposed to MeHg (7%).[1][10] This rapid metabolism to a different chemical species is a critical distinction from MeHg.

Excretion

The primary route of elimination for ethylmercury and its metabolites is through the feces.[2][3] Studies in human infants have documented significant increases in stool mercury levels following vaccination with TCVs, with peak concentrations occurring around day 5.[3] Urinary excretion is minimal.[2][3] This efficient fecal elimination pathway contributes to the short half-life of EtHg in the blood.

The pharmacokinetic pathway from administration to excretion is visualized in the diagram below.

Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic parameters for ethylmercury, primarily from studies involving thimerosal-containing vaccines. For comparison, data for methylmercury from the same studies are included where available.

Table 1: Pharmacokinetic Parameters of Mercury in Human Infants After Thimerosal-Containing Vaccine (TCV) Administration

| Parameter | Newborns (0-28 days) | 2-Month-Old Infants | 6-Month-Old Infants | Premature / LBW Infants | Source |

| Maximal Mean Blood Hg (ng/mL) | 5.0 ± 1.3 | 3.6 ± 1.5 | 2.8 ± 0.9 | 3.6 ± 2.1 | [2][3] |

| Time to Max. Blood Hg (Days) | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 | ~1 | [2][3] |

| Blood Half-Life (t½) (Days) | 3.7 (pooled estimate) | 3.7 (pooled estimate) | 3.7 (pooled estimate) | 6.3 (95% CI: 3.9-8.8) | [3][12] |

| Primary Excretion Route | Fecal | Fecal | Fecal | Fecal | [2][3] |

LBW: Low Birth Weight

Table 2: Comparative Pharmacokinetics of Ethylmercury (from Thimerosal) vs. Methylmercury in Infant Monkeys

| Parameter | Ethylmercury (IM Injection) | Methylmercury (Oral Gavage) | Source |

| Blood Half-Life (t½) (Days) | 8.6 (terminal) | 21.5 | [1][10] |

| Brain Half-Life (t½) (Days) | 24.2 | 59.5 | [1][6] |

| Brain Hg Concentration | ~3-fold lower than MeHg | - | [1][10] |

| Brain-to-Blood Ratio | 3.5 ± 0.5 | 2.5 ± 0.3 | [1][10] |

| % Inorganic Hg in Brain | 34% | 7% | [1][10] |

The clear differences in the handling of ethylmercury and methylmercury by the body are visualized below.

Key Experimental Protocols

The data presented in this guide are derived from rigorously designed pharmacokinetic studies. The methodologies of two seminal studies are detailed below.

Burbacher et al. (2005): Primate Model

-

Study Objective: To directly compare the systemic disposition and brain distribution of mercury in infant monkeys following exposure to ethylmercury (from thimerosal) or methylmercury.[1]

-

Experimental Subjects: Infant male macaque monkeys (Macaca fascicularis).[1]

-

Exposure Groups:

-

Thimerosal Group (n=17): Received intramuscular injections of thimerosal-containing vaccines. The total dose of Hg was 20 µg/kg at 0, 7, 14, and 21 days of age to mimic the human infant vaccination schedule.[1][6]

-

MeHg Group (n=17): Received methylmercury (20 µg/kg) via oral gavage on the same schedule to mimic dietary exposure.[1][6]

-

Control Group (n=7): Unexposed.[6]

-

-

Sample Collection:

-

Analytical Methodology:

-

Total Mercury Analysis: Cold Vapor Atomic Absorption Spectrometry (CVAAS) was used to determine total mercury concentrations in blood and brain tissue.

-

Inorganic Mercury Analysis: A selective reduction technique was used to measure inorganic mercury, allowing for the calculation of organic mercury by subtraction (Total Hg - Inorganic Hg).

-

Pichichero et al. (2008): Human Infant Study

-

Study Objective: To assess blood levels and elimination of ethylmercury after vaccination of human infants with thimerosal-containing vaccines.[3]

-

Study Design: A prospective observational pharmacokinetic study.[3]

-

Experimental Subjects: 216 healthy, full-term infants divided into three cohorts: newborns, 2-month-olds, and 6-month-olds.[3][13]

-

Exposure: Subjects received age-appropriate, routinely administered vaccines in Argentina, which contained thimerosal. Doses of ethylmercury ranged from 12.5 µg to 62.5 µg depending on the specific vaccines administered.[3]

-

Sample Collection:

-

Analytical Methodology:

-

Blood and Urine Mercury: Measured by Cold-Vapor Atomic Fluorescence Spectrophotometry (CVAFS).[3]

-

Stool Mercury: Measured by Cold-Vapor Atomic Absorption (CVAA). Speciation into total and inorganic mercury was performed on positive samples.[3]

-

Speciation: A subset of samples underwent gas chromatography atomic fluorescence mercury speciation to confirm the presence of ethylmercury.[3]

-

The generalized workflow for these pharmacokinetic studies is illustrated below.

Conclusion

The bioavailability of ethylmercury from thimerosal-containing vaccines is characterized by rapid absorption and distribution, followed by a much faster metabolism and elimination from the blood compared to methylmercury.[1][8][14] Quantitative data from both human infant and non-human primate studies consistently show a blood half-life for ethylmercury that is several times shorter than that of methylmercury.[1][3] While ethylmercury does enter the brain, its accumulation is significantly lower than that of methylmercury.[1] These distinct toxicokinetic profiles are critical for drug development professionals and researchers in performing accurate risk assessments and underscore that data for methylmercury cannot be directly extrapolated to ethylmercury.[1][3]

References

- 1. Comparison of Blood and Brain Mercury Levels in Infant Monkeys Exposed to Methylmercury or Vaccines Containing Thimerosal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mercury Levels in Premature and Low Birth Weight Newborns after Receipt of Thimerosal-Containing Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethylmercury - Wikipedia [en.wikipedia.org]

- 6. Thimerosal and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. immunizationinfo.org [immunizationinfo.org]

- 9. Examining the evidence that ethylmercury crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of blood and brain mercury levels in infant monkeys exposed to methylmercury or vaccines containing thimerosal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A systematic study of the disposition and metabolism of mercury species in mice after exposure to low levels of thimerosal (ethylmercury) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mercury levels in newborns and infants after receipt of thimerosal-containing vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vaccine Ingredients: Thimerosal | Children's Hospital of Philadelphia [chop.edu]

The Core Interaction of Ethylmercury with Cellular Thiol-Containing Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmercury, a metabolite of the widely used preservative thimerosal, exerts its biological effects primarily through its high affinity for thiol-containing molecules.[1] This interaction is central to its mechanism of toxicity and has significant implications for cellular function and viability. This technical guide provides an in-depth examination of the core interactions between ethylmercury and key cellular thiol-containing molecules, including glutathione (B108866) (GSH), cysteine, and thiol-bearing proteins. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows involved in studying these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate the effects of ethylmercury exposure.

Introduction: The Chemistry of Ethylmercury-Thiol Interactions

Ethylmercury (C₂H₅Hg⁺) is a potent electrophile that readily forms covalent bonds with nucleophilic sulfhydryl (-SH) groups present in a variety of biological molecules.[2] This high-affinity interaction leads to the formation of stable ethylmercury-thiolate adducts (C₂H₅Hg-S-R).[2] The primary targets within a cell are low-molecular-weight thiols, such as glutathione (GSH) and L-cysteine, as well as the cysteine residues within proteins.[3]

The reaction with GSH, the most abundant intracellular non-protein thiol, is particularly significant. The formation of ethylmercury-glutathione (GS-Hg-Et) conjugates is a key step in both the detoxification and the toxicodynamics of ethylmercury.[3][4] While this conjugation can facilitate the elimination of ethylmercury from the cell, it also depletes the intracellular pool of GSH, a critical antioxidant and a cofactor for several detoxifying enzymes.[5] This depletion of GSH is a primary event that sensitizes cells to ethylmercury-induced toxicity.[5]

Quantitative Data on Ethylmercury-Thiol Interactions

The precise quantification of the binding affinities and reaction kinetics of ethylmercury with specific thiol-containing molecules is crucial for building accurate toxicokinetic and toxicodynamic models. However, publicly available data is limited, with more research having been focused on the related compound, methylmercury (B97897). The following tables summarize the available quantitative data.

Table 1: Reaction Kinetics of Mercury Compounds with Thiol-Containing Molecules

| Mercury Compound | Thiol Molecule | Rate Constant (k) | Conditions | Reference |

| Methylmercury | Cysteine | 0.30 h⁻¹ | Thiol concentration of 0.97 µmol of thiol (g C)⁻¹ | [6] |

| Methylmercury | Cysteine | 3.47 h⁻¹ | Thiol concentration of 49.34 µmol of thiol (g C)⁻¹ | [6] |

Table 2: Inhibitory Concentrations (IC50) of Mercury Compounds on Thiol-Dependent Enzymes

| Mercury Compound | Enzyme | IC50 | Cell/System | Reference |

| Methylmercury | Glutathione Peroxidase | Not specified, but activity decreased | In vitro | [7] |

| Methylmercury | Glutathione Peroxidase | MeHg inhibits GPx | In vitro and in vivo | [8] |

Note: Specific IC50 values for the direct inhibition of glutathione peroxidase and glutathione S-transferase by ethylmercury are not well-documented in the readily available literature. It is established that methylmercury inhibits glutathione peroxidase activity, and it is highly probable that ethylmercury has a similar effect due to its high affinity for thiols.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of ethylmercury with cellular thiol-containing molecules.

Quantification of Ethylmercury-Thiol Adducts by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for the separation and quantification of different mercury species, including ethylmercury-thiol adducts.[9][10]

Objective: To separate and quantify ethylmercury-glutathione (EtHg-SG) and ethylmercury-cysteine (EtHg-Cys) adducts in biological samples.

Materials:

-

HPLC system (inert system recommended to prevent mercury absorption)[11]

-

ICP-MS detector[10]

-

C18 reverse-phase HPLC column[12]

-

Mobile Phase A: 0.01 M Ammonium acetate (B1210297) (pH 7.5)[13]

-

Mobile Phase B: Methanol[13]

-

L-cysteine hydrochloride monohydrate (for sample extraction)[13]

-

Ethylmercury and methylmercury standards[11]

-

Certified reference materials (e.g., fish tissue)[11]

Procedure:

-

Sample Preparation (e.g., for seafood): [13]

-

Weigh approximately 0.25 g of the homogenized sample.

-

Add 25 mL of an extraction solution containing 1% (w/v) L-cysteine•HCl•H₂O.

-

Heat the mixture in a water bath at 60°C for 120 minutes, with vigorous shaking at 60 and 120 minutes.

-

Allow the sample to cool to room temperature.

-

Filter the extract through a 0.45 µm filter into an HPLC vial.

-

-

HPLC-ICP-MS Analysis: [14]

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 92% Mobile Phase A, 8% Mobile Phase B).

-

Set the flow rate to 1 mL/min and the column oven temperature to 40°C.

-

Inject 50 µL of the prepared sample or standard.

-

Run a gradient elution to separate the mercury species. A typical gradient might involve increasing the percentage of methanol (B129727) over time to elute more hydrophobic compounds.

-

The eluent from the HPLC is directly introduced into the ICP-MS for mercury detection and quantification.

-

Monitor the signal for the specific mercury isotopes.

-

-

Data Analysis:

-

Identify the peaks corresponding to EtHg-SG and EtHg-Cys based on their retention times, as determined by running standards.

-

Quantify the concentration of each adduct by comparing the peak area to a calibration curve generated from known concentrations of standards.

-

Assessment of Mitochondrial Membrane Potential using JC-1

The cationic fluorescent dye JC-1 is widely used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[15][16][17]

Objective: To determine the effect of ethylmercury on the mitochondrial membrane potential of cultured cells.

Materials:

-

Cultured cells (e.g., neuroblastoma cell line)

-

Cell culture medium and supplements

-

Ethylmercury chloride solution

-

JC-1 staining solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer with appropriate filters (FITC for green, Rhodamine or TRITC for red)

-

Positive control for mitochondrial depolarization (e.g., CCCP or FCCP)[18]

Procedure for Fluorescence Microscopy: [15]

-

Cell Culture: Seed cells in a suitable culture plate (e.g., 96-well black microtiter plate) at a density of 5 x 10⁴ to 5 x 10⁵ cells per well and culture overnight.

-

Treatment: Treat the cells with various concentrations of ethylmercury for the desired duration. Include untreated controls and a positive control (e.g., 5-50 µM CCCP for 15-30 minutes).

-

Staining:

-

Prepare a 1-10 µM JC-1 working solution in the cell culture medium.

-

Replace the culture medium in each well with 100 µL of the JC-1 working solution.

-

Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes in the dark.

-

-

Washing: Aspirate the staining solution and wash the cells with pre-warmed 1X MMP-Assay Buffer.

-

Imaging: Observe the cells under a fluorescence microscope using filters for both green (monomers) and red (J-aggregates) fluorescence.

-

Analysis: Qualitatively or quantitatively assess the change in the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[19][20][21]

Objective: To quantify the generation of intracellular ROS in response to ethylmercury exposure.

Materials:

-

Adherent cultured cells

-

Cell culture medium (DMEM)

-

DCFH-DA stock solution (10 mM in DMSO)[19]

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope (Excitation: ~485 nm, Emission: ~530 nm)

Procedure: [19]

-

Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.

-

Treatment: Expose the cells to different concentrations of ethylmercury for the specified time.

-

Staining:

-

Prepare a 10 µM DCFH-DA working solution in pre-warmed DMEM immediately before use.

-

Remove the treatment medium and wash the cells once with DMEM.

-

Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

-

-

Washing:

-

Remove the DCFH-DA solution.

-

Wash the cells once with DMEM and twice with 1X PBS.

-

Add 500 µL of 1X PBS to each well.

-

-

Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: 485/530 nm).

-

Alternatively, capture images using a fluorescence microscope.

-

-

Normalization (optional but recommended): After measuring fluorescence, lyse the cells and determine the total protein concentration in each well (e.g., using a Bradford or BCA assay) to normalize the fluorescence signal to the cell number.

Quantification of Protein Thiols using Ellman's Reagent

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl groups in a sample. DTNB reacts with a thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[22][23]

Objective: To measure the depletion of protein thiols in cell lysates after exposure to ethylmercury.

Materials:

-

Cell lysate from control and ethylmercury-treated cells

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[22]

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer[22]

-

Cysteine or glutathione standards for calibration curve

-

Spectrophotometer

Procedure: [22]

-

Standard Curve Preparation:

-

Prepare a series of cysteine or glutathione standards in the Reaction Buffer.

-

Add a fixed volume of Ellman's Reagent Solution to each standard.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm and plot the absorbance versus concentration.

-

-

Sample Analysis:

-

For each sample, prepare a tube containing the Reaction Buffer and Ellman's Reagent Solution.

-

Add a specific volume of the cell lysate to the tube.

-

Prepare a blank using the Reaction Buffer instead of the sample.

-

Mix well and incubate at room temperature for 15 minutes.

-

Zero the spectrophotometer with the blank and measure the absorbance of the samples at 412 nm.

-

-

Calculation:

-

Determine the concentration of thiols in the sample using the standard curve.

-

Alternatively, calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[23]

-

Visualization of Signaling Pathways and Workflows

The interaction of ethylmercury with thiol-containing molecules triggers a cascade of intracellular signaling events, often culminating in cellular stress and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Ethylmercury-Induced Apoptosis via the JNK Signaling Pathway

Caption: Ethylmercury-induced JNK signaling pathway leading to apoptosis.

Inhibition of the PI3K/Akt Survival Pathway by Ethylmercury

Caption: Ethylmercury inhibits the PI3K/Akt cell survival pathway.

Activation of the Nrf2 Antioxidant Response Pathway by Ethylmercury

Caption: Ethylmercury activates the Nrf2-mediated antioxidant response.

Experimental Workflow for Assessing Ethylmercury-Induced Cellular Changes

Caption: A typical workflow for studying ethylmercury's cellular effects.

Conclusion

The interaction of ethylmercury with cellular thiol-containing molecules is a multifaceted process with profound toxicological consequences. The depletion of intracellular glutathione and the modification of protein thiols disrupt cellular redox homeostasis, impair mitochondrial function, and activate signaling pathways leading to apoptosis. While the qualitative aspects of these interactions are well-established, there remains a need for more comprehensive quantitative data on binding affinities and reaction kinetics to refine our understanding and improve risk assessment models. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of ethylmercury toxicity and to develop potential therapeutic interventions.

References

- 1. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylmercury - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Intracellular Glutathione in Inorganic Mercury-Induced Toxicity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thimerosal neurotoxicity is associated with glutathione depletion: protection with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive Binding Kinetics of Methylmercury-Cysteine with Dissolved Organic Matter: Critical Impacts of Thiols on Adsorption and Uptake of Methylmercury by Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The protective effects of glutathione against methylmercury cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylmercury neurotoxicity is associated with inhibition of the antioxidant enzyme glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.nelac-institute.org [apps.nelac-institute.org]

- 12. mdpi.com [mdpi.com]

- 13. shimadzu.com [shimadzu.com]

- 14. agilent.com [agilent.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. 101.200.202.226 [101.200.202.226]

- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. broadpharm.com [broadpharm.com]

- 23. assets.fishersci.com [assets.fishersci.com]

Ethylmercury's Passage Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmercury (EtHg), an organomercurial, has been a subject of scientific scrutiny regarding its potential neurotoxicity. A critical aspect of its toxicological profile is its ability to traverse the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This technical guide provides an in-depth analysis of the mechanisms governing the transport of ethylmercury across this critical biological barrier, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Mechanisms of Ethylmercury Transport Across the Blood-Brain Barrier

The transport of ethylmercury across the BBB is a multifaceted process involving both passive and active transport mechanisms. Evidence strongly suggests that, similar to its close analogue methylmercury (B97897) (MeHg), ethylmercury hijacks endogenous transport systems to gain entry into the brain.

Active Transport via the L-Type Large Neutral Amino Acid Transporter (LAT1)

The primary mechanism for the active transport of ethylmercury across the BBB is believed to be through the L-type large neutral amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[1] This transporter is highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells and is responsible for the transport of large neutral amino acids, such as leucine (B10760876) and methionine.

Ethylmercury, in its free form, is not a substrate for LAT1. Instead, it forms a complex with L-cysteine, creating a molecular structure that mimics that of methionine.[2] This molecular mimicry allows the ethylmercury-cysteine conjugate to be recognized and transported by LAT1.

Passive Diffusion

In addition to active transport, it is suggested that ethylmercury may also cross the BBB to some extent via passive diffusion.[3] The lipophilic nature of the ethylmercury cation (C2H5Hg+) facilitates its movement across the lipid bilayers of the endothelial cell membranes. However, the contribution of passive diffusion relative to active transport is not yet fully quantified.

Potential Role of Efflux Transporters (ABC Transporters)

The ATP-binding cassette (ABC) family of transporters, such as P-glycoprotein (P-gp, ABCB1), multidrug resistance-associated proteins (MRPs, ABCC family), and breast cancer resistance protein (BCRP, ABCG2), are crucial for the efflux of xenobiotics from the brain.[4][5] These transporters are expressed on the luminal membrane of brain endothelial cells and actively pump substrates back into the bloodstream, thus limiting their brain penetration. While direct evidence for ethylmercury being a substrate for these transporters is limited, studies on other heavy metals and their conjugates suggest a potential role for ABC transporters in limiting the net accumulation of ethylmercury in the brain.[6] For instance, MRP1 has been implicated in the transport of glutathione-conjugated metals.

Quantitative Data on Ethylmercury Transport

The following tables summarize the available quantitative data on the transport and accumulation of ethylmercury in the brain.

Table 1: Comparative Brain Accumulation and Pharmacokinetics of Ethylmercury and Methylmercury in Infant Macaca fascicularis

| Parameter | Ethylmercury (from Thimerosal) | Methylmercury | Reference(s) |

| Administration Route | Intramuscular injection | Oral gavage | [7][8] |

| Brain-to-Blood Concentration Ratio | 3.5 ± 0.5 | 2.5 ± 0.3 | [7] |

| Half-life in Blood | 6.9 ± 1.7 days | 19.1 ± 5.1 days | [7][8] |

| Half-life in Brain | 24.2 ± 7.4 days | 59.5 ± 24.1 days | [7][8] |

| Proportion of Inorganic Mercury in Brain | 21 - 86% | 6 - 10% | [7][8] |

Table 2: Brain Accumulation of Mercury in Neonatal Mice 24 Hours After Intramuscular Injection

| Compound | Injected Mercury Dose | % of Injected Dose in Brain | Reference(s) |

| Ethylmercury Chloride | 6 µg | 0.39 ± 0.06% | [9] |

| Thimerosal | 15.4 µg | 0.22 ± 0.04% | [9] |

| Methylmercury Chloride | 17.4 µg | 0.6% | [9] |

Table 3: Kinetic Parameters for the Transport of Methylmercury-L-Cysteine by Human LAT1 and LAT2 (as a proxy for Ethylmercury-L-Cysteine)

| Transporter | Substrate | Apparent Km (µM) | Apparent Vmax | Reference(s) |

| LAT1 | MeHg-L-cysteine | 98 ± 8 | Higher than Methionine | [2][10] |

| Methionine | 99 ± 9 | - | [2][10] | |

| LAT2 | MeHg-L-cysteine | 64 ± 8 | Higher than Methionine | [2][10] |

| Methionine | 161 ± 11 | - | [2][10] |

Experimental Protocols

In Vitro Blood-Brain Barrier Model Using Primary Porcine Brain Endothelial Cells

This protocol describes the establishment of a well-characterized in vitro BBB model to study the transport of ethylmercury.

Materials:

-

Fresh porcine brains

-

DMEM/F-12 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Puromycin

-

Collagenase/dispase

-

DNase I

-

Percoll

-

Astrocyte-conditioned medium (optional)

-

Transwell inserts (e.g., 0.4 µm pore size)

Procedure:

-

Isolation of Brain Capillaries:

-

Aseptically remove the meninges and superficial blood vessels from the porcine cerebral cortex.

-

Mince the cortical grey matter and homogenize in DMEM/F-12.

-

Digest the homogenate with collagenase/dispase and DNase I.

-

Isolate the microvessels by density gradient centrifugation using Percoll.

-

-

Culture of Porcine Brain Endothelial Cells (PBECs):

-

Plate the isolated microvessels onto collagen-coated culture flasks.

-

Culture in DMEM/F-12 supplemented with FBS, penicillin-streptomycin, and puromycin. Puromycin is used to select for endothelial cells, as they are more resistant to its cytotoxic effects than other cell types like pericytes.

-

After reaching confluency, trypsinize the PBECs and subculture them onto Transwell inserts.

-

-

BBB Model Assembly and Validation:

-

Culture the PBECs on the Transwell inserts until a tight monolayer is formed.

-

The barrier integrity can be enhanced by co-culturing with astrocytes or using astrocyte-conditioned medium.

-

Validate the barrier function by measuring the transendothelial electrical resistance (TEER) and the permeability to a paracellular marker like Lucifer yellow or radiolabeled sucrose.

-

-

Transport Studies:

-

Add ethylmercury (or its cysteine conjugate) to the apical (luminal) chamber of the Transwell system.

-

At various time points, collect samples from the basolateral (abluminal) chamber and the cell lysate.

-

Quantify the concentration of mercury in the samples using cold vapor atomic fluorescence spectrometry or inductively coupled plasma mass spectrometry.

-

In Situ Brain Perfusion Technique (Adapted for Ethylmercury)

This in vivo technique allows for the measurement of the brain uptake of ethylmercury under controlled conditions, minimizing the influence of peripheral metabolism and plasma protein binding.

Materials:

-

Anesthetized rodent (e.g., rat or mouse)

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, maintained at 37°C)

-

Ethylmercury chloride (or other ethylmercury compound)

-

[¹⁴C]-Sucrose or other vascular space marker

-

Surgical instruments

-

Peristaltic pump

Procedure:

-

Surgical Preparation:

-

Anesthetize the animal and expose the common carotid artery.

-

Ligate the external carotid artery and place a catheter into the common carotid artery, pointing towards the brain.

-

-

Perfusion:

-

Initiate the perfusion with the buffer at a constant flow rate to replace the animal's blood supply to the brain.

-

After a brief pre-perfusion to wash out the blood, switch to the perfusion buffer containing a known concentration of ethylmercury and the vascular space marker.

-

Perfuse for a short, defined period (e.g., 30-120 seconds).

-

-

Sample Collection and Analysis:

-

At the end of the perfusion, decapitate the animal and dissect the brain.

-

Determine the concentration of ethylmercury and the vascular marker in the brain tissue and in a sample of the perfusate.

-